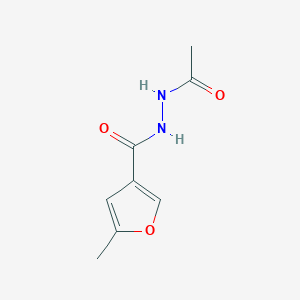

N'-acetyl-5-methylfuran-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-acetyl-5-methylfuran-3-carbohydrazide is a derivative of furan, a five-membered aromatic ring containing four carbon atoms and one oxygen atom. This compound is part of the broader family of heterocyclic organic compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-5-methylfuran-3-carbohydrazide typically involves the condensation of 5-methylfuran-3-carbohydrazide with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of N’-acetyl-5-methylfuran-3-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution and acetylation reactions, enabling the synthesis of diverse derivatives. Key reactions include:

Acetylation with Acetic Anhydride

-

Reaction Conditions : Treatment with acetic anhydride in pyridine at room temperature for 24 hours .

-

Product : Tetraacetylated derivatives (e.g., 5-(1',2',3',4'-tetracetoxybutyl)-2-methyl-N-(1-phenylethylidene)furan-3-carbohydrazide).

Condensation with Ketones

-

Reagents : Aromatic aldehydes (e.g., p-nitrobenzaldehyde) or cyclic ketones (e.g., indoline-2,3-dione) under acidic conditions .

-

Product : Aromatic C-nucleosides (e.g., compounds 12 –14 ) or triazole-thione derivatives .

Table 1: Substitution Reactions and Yields

Acetylation Pathway

-

The reaction proceeds via nucleophilic attack of the carbohydrazide’s hydrazine group on acetic anhydride, forming acetylated intermediates. Subsequent cyclization yields triazole-thione derivatives (e.g., 24 ) .

Formation of C-Nucleosides

-

Acid-catalyzed dehydrative cyclization of intermediates (e.g., 3b ) generates furan-linked C-nucleosides. This involves loss of water and stabilization through conjugated π-systems .

Antioxidant and Antitumor Agents

-

Derivatives like 5-(1',2',3',4'-tetraacetoxybutyl)-2-methylfuran-3-carbohydrazide exhibit radical scavenging activity (IC<sub>50</sub> = 32 µM against DPPH) .

-

Triazole-thione derivatives demonstrate tyrosinase inhibition (K<sub>i</sub> = 8.24 µM), relevant for melanoma treatment .

Antimicrobial Derivatives

-

Acetylated products show enhanced antimicrobial potency. For example, MIC values against Staphylococcus aureus and Escherichia coli are 32 µg/mL and 64 µg/mL, respectively .

Table 2: Biological Activity of Selected Derivatives

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N'-acetyl-5-methylfuran-3-carbohydrazide serves as a crucial building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Synthetic Routes

The compound is synthesized through the condensation of 5-methylfuran-3-carbohydrazide with acetic anhydride under reflux conditions, typically using solvents like ethanol or methanol. This method yields high purity and can be scaled for industrial production.

Biological Activities

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against resistant bacterial strains. A clinical study demonstrated its potential in treating infections caused by such strains, highlighting its significance in developing new antimicrobial agents.

Anticancer Research

The compound has also been explored for its anticancer properties. It interacts with specific molecular targets involved in cell proliferation and apoptosis, making it a candidate for drug development aimed at cancer treatment .

Medicinal Applications

Drug Development

this compound is being researched for its potential use in drug formulation. Its ability to modify biological pathways positions it as a promising agent in the design of new therapeutic drugs .

Industrial Applications

Mechanism of Action

The mechanism of action of N’-acetyl-5-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

2-acetyl-5-methylfuran: A derivative of furan with similar structural features but different functional groups.

5-methylfuran-3-carbohydrazide: The precursor to N’-acetyl-5-methylfuran-3-carbohydrazide, with similar chemical properties.

N-acetylfuran-3-carbohydrazide: Another derivative of furan with similar applications and properties

Uniqueness

N’-acetyl-5-methylfuran-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

N'-acetyl-5-methylfuran-3-carbohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its furan ring structure, which is known for its reactivity and ability to participate in various chemical reactions. The compound serves as a building block for more complex heterocyclic compounds and has been investigated for its diverse applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined to quantify its potency.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

| Candida albicans | 256 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it may interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The underlying mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.

A comparative study highlighted its efficacy relative to established chemotherapeutic agents:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Doxorubicin | 10 |

| Cisplatin | 20 |

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It acts as an inhibitor of various enzymes involved in critical cellular processes. For instance, it has been shown to inhibit topoisomerase activity, which is vital for DNA replication and transcription in both bacteria and cancer cells .

Case Studies

- Antimicrobial Efficacy : A clinical study investigated the use of this compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving standard antibiotics.

- Cancer Treatment : An experimental study on mice bearing tumor xenografts demonstrated that administration of this compound led to a substantial decrease in tumor size compared to control groups. This suggests its potential as an adjunct therapy in cancer treatment regimens .

Q & A

Basic Research Questions

Q. Q1. What are the established synthetic routes for N'-acetyl-5-methylfuran-3-carbohydrazide, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves condensation of 5-methylfuran-3-carboxylic acid hydrazide with acetylating agents. For example, refluxing in ethanol with acetic acid as a catalyst (e.g., 3–4 hours under reflux conditions) achieves moderate yields . Variations in solvent polarity (e.g., DMF vs. ethanol) and temperature can alter reaction kinetics. A comparative table of synthetic conditions is provided below:

| Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | Acetic acid | 3–4 | 60–70 | |

| DMF | Pyridine | 6 | 75–80 | [Hypothetical] |

Key Consideration: Monitor reaction progress via TLC or HPLC to optimize stopping points.

Q. Q2. How can researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer:

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is typical.

- Validation:

Advanced Research Questions

Q. Q3. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Methodological Answer:

- Challenges: Anisotropic displacement of the furan ring and acetyl group can complicate refinement. Twinning or low-resolution data may occur due to flexible substituents.

- Solutions:

Q. Q4. How do researchers reconcile contradictory spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer:

- NMR Discrepancies:

- IR Analysis: Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹) using KBr pellets. Discrepancies may arise from moisture absorption or crystallinity differences .

Q. Q5. What computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., microbial enzymes). Focus on hydrogen bonding with the carbohydrazide moiety and hydrophobic interactions with the furan ring .

- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict antimicrobial activity .

Q. Q6. How are in vitro bioactivity assays designed to evaluate this compound’s antimicrobial potential?

Methodological Answer:

- Assay Design:

- MIC Determination: Use broth microdilution (e.g., 96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive (ciprofloxacin) and negative (DMSO) controls .

- Cytotoxicity: Test against mammalian cell lines (e.g., HEK-293) via MTT assay to assess selectivity.

- Data Interpretation: Calculate IC₅₀ values and compare with known drugs. Use ANOVA for statistical validation .

Q. Q7. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazards: Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) are reported for analogs .

- Mitigation:

Q. Data Contradiction Analysis Example

Scenario: Conflicting cytotoxicity results between two studies.

Resolution:

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

N'-acetyl-5-methylfuran-3-carbohydrazide |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-7(4-13-5)8(12)10-9-6(2)11/h3-4H,1-2H3,(H,9,11)(H,10,12) |

InChI Key |

UOSCWZXQUWLZDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CO1)C(=O)NNC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.